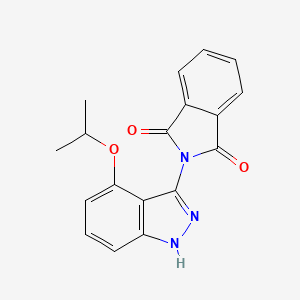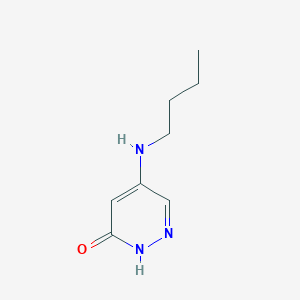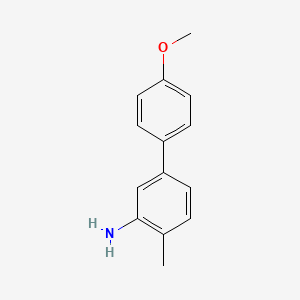
5-(4-Methoxyphenyl)-2-methylaniline
概要
説明
The compound “5-(4-Methoxyphenyl)-2-methylaniline” seems to be a complex organic compound. It likely contains a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a methylamine group (an amine group with a methyl group attached). However, without more specific information or context, it’s difficult to provide a detailed description1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “5-(4-Methoxyphenyl)-2-methylaniline”, there are general methods for synthesizing similar compounds. For instance, substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles have been synthesized and studied for their substrate-selective inhibition of ALOX152.Molecular Structure Analysis
Again, specific structural analysis for “5-(4-Methoxyphenyl)-2-methylaniline” is not available. However, similar compounds like 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been characterized by single crystal X-ray diffraction3.Chemical Reactions Analysis
Specific chemical reactions involving “5-(4-Methoxyphenyl)-2-methylaniline” are not available in the resources I accessed. However, similar compounds have been studied for their reactivity3.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Methoxyphenyl)-2-methylaniline” are not specifically mentioned in the resources I accessed. However, similar compounds like para-, meta- and ortho 4-Methoxyphenyl Piperazine have been studied for their physical and chemical properties5.科学的研究の応用
Antitumor Activity : In medicinal chemistry, 5-(4-Methoxyphenyl)-2-methylaniline derivatives have been explored for their antitumor activity. A study by Wang et al. (2002) investigated a series of compounds with heterocycles replacing the cis double bond in combretastatin A-4, a known antitumor agent. They found that certain analogues displayed significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2002).
Antiviral Activity : Another study by Hocková et al. (2003) focused on the synthesis of pyrimidine derivatives, including those with a 5-(4-Methoxyphenyl)-2-methylaniline structure, for antiviral applications. They observed that some derivatives significantly inhibited retrovirus replication in cell culture, indicating their potential as antiviral agents (Hocková et al., 2003).
Material Chemistry and Photophysical Properties : Khalid et al. (2020) conducted a study on the synthesis of unsymmetrical mono-carbonyl curcuminoids, including derivatives of 5-(4-Methoxyphenyl)-2-methylaniline. They characterized these compounds using various spectroscopic techniques and evaluated their photophysical properties. Such compounds have potential applications in material chemistry due to their interesting electronic and structural properties (Khalid et al., 2020).
Corrosion Inhibition : In the field of corrosion science, derivatives of 5-(4-Methoxyphenyl)-2-methylaniline have been studied for their potential as corrosion inhibitors. Bentiss et al. (2009) investigated the inhibition performance of a derivative on mild steel in a hydrochloric acid medium, finding high inhibition efficiency, which is valuable in industrial applications to prevent metal corrosion (Bentiss et al., 2009).
Insecticidal Properties : Hirashima et al. (1990) explored the insecticidal properties of 2-Methoxy-5-substituted 1, 3, 2-oxazaphospholidine 2-sulfides, which include derivatives of 5-(4-Methoxyphenyl)-2-methylaniline. They found potent insecticide activity against specific insects, suggesting potential use in pest control (Hirashima et al., 1990).
Safety And Hazards
The safety and hazards of “5-(4-Methoxyphenyl)-2-methylaniline” are not specifically mentioned in the resources I accessed. However, similar compounds like 4-Methoxyphenol have safety data sheets available that provide information on hazards, safe handling, and first aid measures6.
将来の方向性
Specific future directions for research on “5-(4-Methoxyphenyl)-2-methylaniline” are not available in the resources I accessed. However, research on similar compounds continues to be active, suggesting that there may be future developments in this area7.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This information is based on the best available resources but may not be fully accurate or complete.
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROINZDCGLJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-methylaniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

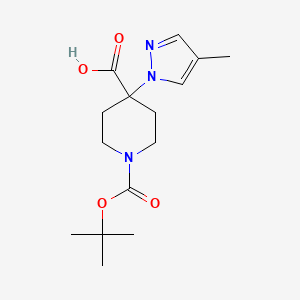
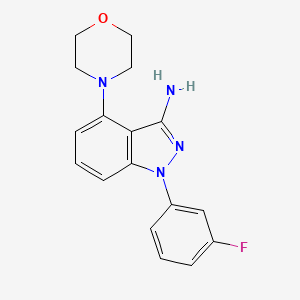
![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)
![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)
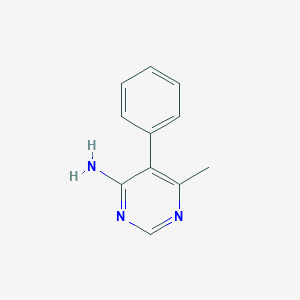
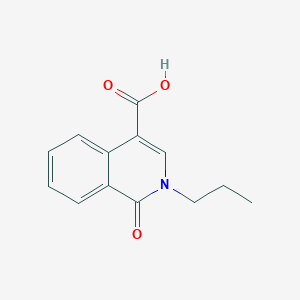
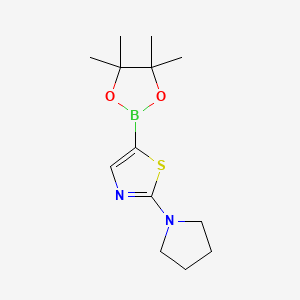
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
